

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS number and structure

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Compound of Interest

Compound Name: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

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An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

This technical guide provides a comprehensive overview of **5-Bromo-2-(methylthio)pyrimidin-4(3H)-one**, including its chemical identity, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Chemical Identity and Properties

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidinone derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a methylthio group at the C2 position makes this compound a valuable and reactive building block for further chemical modifications.

Structure and Identifiers:

The chemical structure and primary identifiers for **5-Bromo-2-(methylthio)pyrimidin-4(3H)-one** are summarized in the table below.

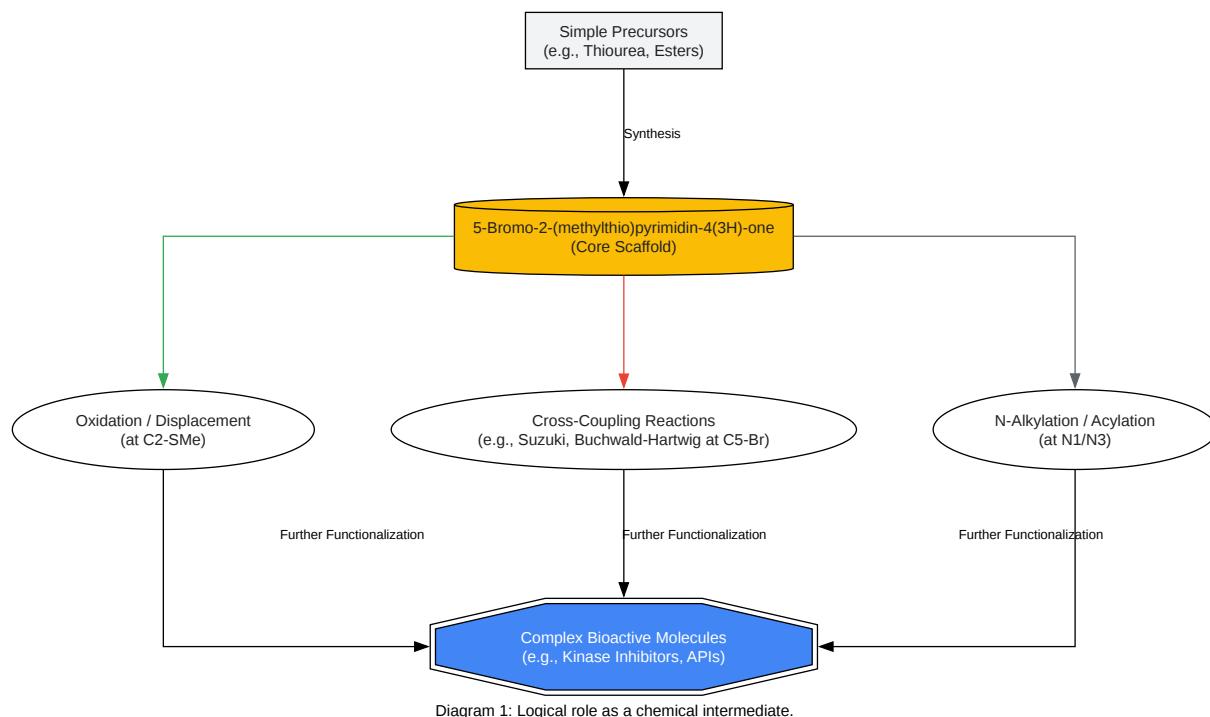
Identifier	Value	Reference
CAS Number	81560-03-4	[1] [2]
Molecular Formula	C ₅ H ₅ BrN ₂ OS	[2]
Molecular Weight	221.08 g/mol	[2]
SMILES	O=C1NC(SC)=NC=C1Br	[2]
MDL Number	MFCD00848141	[2]

Note: Detailed experimental physicochemical properties such as melting point and boiling point are not readily available in the cited literature.

Role in Chemical Synthesis

Pyrimidine derivatives are fundamental components in many approved and investigational drugs, including kinase inhibitors and antiviral agents.[\[3\]](#)[\[4\]](#) **5-Bromo-2-(methylthio)pyrimidin-4(3H)-one** serves as a key intermediate, providing a scaffold that can be selectively functionalized at multiple positions. The methylthio group can be oxidized or displaced, while the bromine atom allows for various cross-coupling reactions, making it a versatile precursor for creating diverse molecular libraries for drug discovery programs.[\[5\]](#)

The following diagram illustrates the logical role of this compound as a foundational building block in the synthesis of more complex, potentially bioactive molecules.



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Caption: Logical role as a chemical intermediate.

Experimental Protocol: Synthesis

A common method for synthesizing **5-Bromo-2-(methylthio)pyrimidin-4(3H)-one** is through the direct bromination of its non-halogenated precursor, 2-(methylthio)pyrimidin-4(3H)-one.

Reaction Scheme:



Detailed Methodology:[1]

- Reactant Preparation: Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.
- Addition of Brominating Agent: To the solution, add 190 g of N-bromosuccinimide (NBS).
- Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble materials (succinimide by-product).
- Washing: Wash the collected filter cake with a small amount of dichloromethane to recover any residual product.
- Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Purification: After removing the drying agent by filtration, concentrate the organic phase. Recrystallize the crude product under ice bath conditions to yield the final compound.

This protocol reportedly produces 190 g of **5-Bromo-2-(methylthio)pyrimidin-4(3H)-one** as a light yellow solid, corresponding to an 87% yield.[1]

The following diagram outlines the experimental workflow for this synthesis.

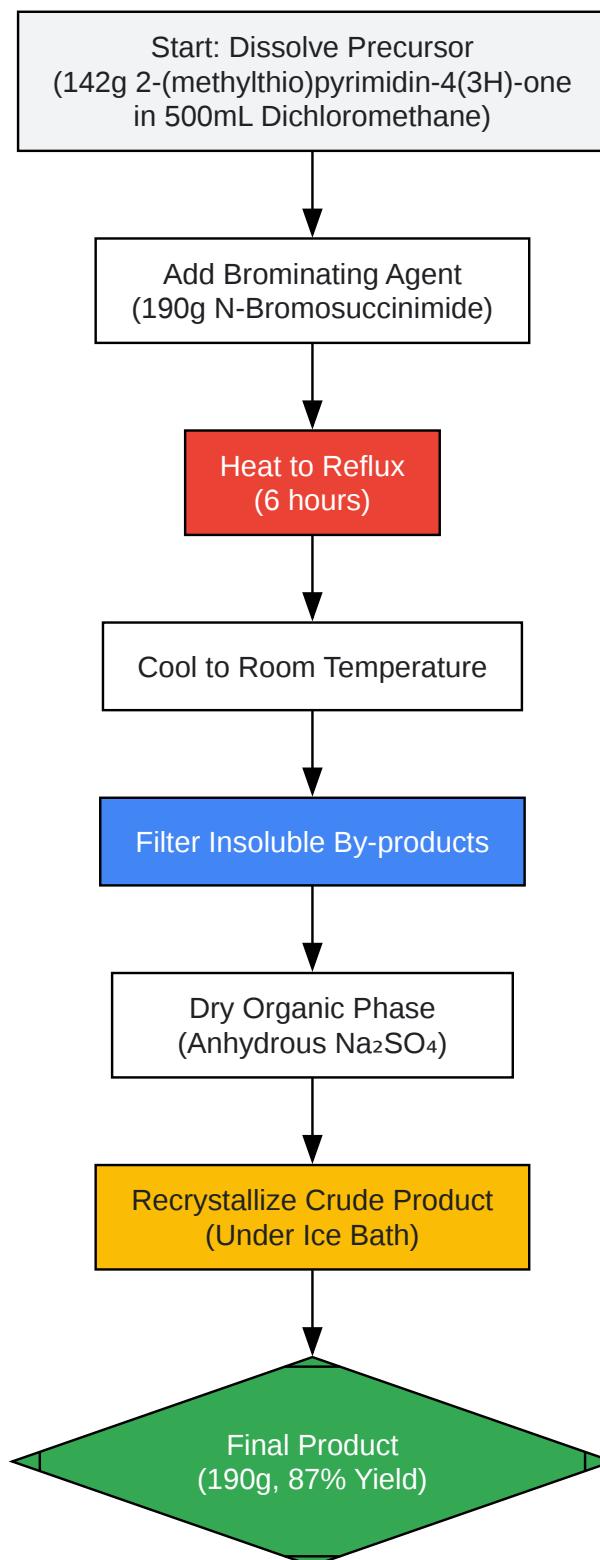


Diagram 2: Experimental workflow for synthesis.

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Caption: Experimental workflow for synthesis.

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